N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-{4-[(5-METHOXY-1H-1,3-BENZODIAZOL-2-YL)METHYL]PIPERAZIN-1-YL}ACETAMIDE
Description
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-{4-[(5-methoxy-1H-1,3-benzodiazol-2-yl)methyl]piperazin-1-yl}acetamide is a heterocyclic compound featuring a 1,4-benzodioxin core linked to a piperazine moiety and a 5-methoxy-1H-1,3-benzodiazole substituent. While specific data on its synthesis or biological activity is absent in the provided evidence, its structural complexity implies characterization via advanced spectroscopic methods (e.g., $ ^1H $ NMR, IR, mass spectrometry) and crystallographic tools like SHELX.
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[4-[(6-methoxy-1H-benzimidazol-2-yl)methyl]piperazin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N5O4/c1-30-17-3-4-18-19(13-17)26-22(25-18)14-27-6-8-28(9-7-27)15-23(29)24-16-2-5-20-21(12-16)32-11-10-31-20/h2-5,12-13H,6-11,14-15H2,1H3,(H,24,29)(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCPAWYSHRZKTIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(N2)CN3CCN(CC3)CC(=O)NC4=CC5=C(C=C4)OCCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-{4-[(5-METHOXY-1H-1,3-BENZODIAZOL-2-YL)METHYL]PIPERAZIN-1-YL}ACETAMIDE typically involves multiple steps:
Formation of the benzo[d]imidazole moiety: This can be achieved by the condensation of o-phenylenediamine with an appropriate aldehyde or carboxylic acid.
Synthesis of the piperazine derivative: The piperazine ring can be introduced through nucleophilic substitution reactions involving piperazine and suitable halogenated intermediates.
Construction of the dioxin ring: The dioxin structure can be synthesized via cyclization reactions involving dihydroxybenzene derivatives.
Final coupling step: The final step involves coupling the benzo[d]imidazole and piperazine derivatives with the dioxin structure using amide bond formation techniques, such as the use of coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-{4-[(5-METHOXY-1H-1,3-BENZODIAZOL-2-YL)METHYL]PIPERAZIN-1-YL}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenated intermediates and nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-{4-[(5-METHOXY-1H-1,3-BENZODIAZOL-2-YL)METHYL]PIPERAZIN-1-YL}ACETAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand for various biological targets.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-{4-[(5-METHOXY-1H-1,3-BENZODIAZOL-2-YL)METHYL]PIPERAZIN-1-YL}ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways. For example, it may inhibit the activity of certain kinases or activate specific transcription factors.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound shares structural motifs with two classes of molecules:
- Benzoxazine derivatives (e.g., 6-(2-amino-6-(substituted-phenyl)pyrimidin-4-yl)-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one): These compounds, synthesized via coupling reactions with phenyl-1,2,4-oxadiazoles, prioritize heterocyclic diversity but lack the piperazine-benzodiazole linkage seen in the target compound.
- Kinase-targeting analogues : Compounds screened via chemical space docking (e.g., ROCK1 kinase inhibitors) often include benzodiazole or piperazine groups but differ in core scaffolds and substitution patterns.
Pharmacological and Computational Insights
- Synthetic Efficiency : The target compound’s piperazine-benzodiazole sidechain likely requires multi-step synthesis, contrasting with the straightforward coupling methods used for benzoxazine derivatives.
- Docking Performance : Chemical space docking (CSD) protocols, as described in , prioritize compounds with high docking scores. The target’s benzodiazole group may enhance binding affinity compared to simpler heterocycles, though initial building-block filtering in CSD could exclude structurally similar candidates.
Methodological Overlaps
- Characterization : Both the target compound and benzoxazine derivatives rely on $ ^1H $ NMR and IR for structural validation. SHELX-based crystallography, widely used for small-molecule refinement, could resolve its 3D conformation if crystallized.
- Virtual Screening : Unlike fully enumerated libraries, CSD enriches for high-scoring candidates but risks omitting viable compounds due to pre-filtering.
Data Tables
Table 1: Structural Comparison
Table 2: Methodological Approaches
Biological Activity
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-{4-[(5-methoxy-1H-1,3-benzodiazol-2-yl)methyl]piperazin-1-yl}acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of enzyme inhibition and therapeutic applications. This article synthesizes current research findings regarding its biological activity, including enzyme inhibitory effects and potential therapeutic uses.
Chemical Structure and Properties
The compound features a complex structure characterized by the presence of a benzodioxin moiety, a piperazine ring, and a methoxy-benzodiazole unit. The molecular formula is C27H25N3O4S, and its IUPAC name reflects its intricate composition.
Enzyme Inhibition Studies
Recent studies have focused on the enzyme inhibitory potential of compounds related to this compound. The compound has been evaluated for its effects on various enzymes relevant to metabolic disorders and neurodegenerative diseases.
Key Findings from Research
-
Inhibition of Acetylcholinesterase (AChE) :
- AChE is crucial in the regulation of neurotransmitter levels in the brain. Inhibitors of this enzyme are explored for Alzheimer's disease treatment.
- Compounds derived from the benzodioxin structure demonstrated significant AChE inhibitory activity with IC50 values indicating effective concentrations for therapeutic use .
- Inhibition of α-glucosidase :
Case Studies
Several case studies have highlighted the efficacy of related compounds in clinical settings:
- Study on Alzheimer's Disease :
- Diabetes Management :
Therapeutic Potential
The pharmacological profile of this compound suggests multiple therapeutic avenues:
Safety and Toxicity
Preliminary toxicity assessments indicate that while the compound exhibits promising biological activity, further studies are necessary to evaluate long-term safety profiles and potential side effects.
Q & A
Basic Research Questions
Q. What analytical techniques are critical for characterizing the purity and structural integrity of this compound during synthesis?
- Methodological Answer : High-resolution nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and mass spectrometry (MS) are essential for confirming molecular structure and detecting impurities. For example, NMR can resolve the benzodioxin and piperazine proton environments, while MS validates molecular weight . Thin-layer chromatography (TLC) is recommended for real-time monitoring of reaction progress, particularly to track intermediates and by-products .
Q. How can reaction conditions be optimized for synthesizing this compound with high yield?
- Methodological Answer : Use polar aprotic solvents like dimethylformamide (DMF) under inert atmospheres (e.g., nitrogen) to stabilize reactive intermediates. Temperature control (e.g., 60–80°C) minimizes side reactions such as hydrolysis of the acetamide group. Stepwise addition of reagents (e.g., piperazine derivatives) ensures controlled coupling reactions .
Q. What are the primary challenges in isolating this compound from reaction mixtures?
- Methodological Answer : The compound’s solubility in aqueous and organic phases complicates purification. A mixed solvent system (e.g., ethyl acetate/water) combined with column chromatography (silica gel, gradient elution) improves isolation. High-performance liquid chromatography (HPLC) with C18 columns can further resolve closely related impurities .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interactions with biological targets (e.g., enzymes or receptors)?
- Methodological Answer : Molecular docking studies (using software like AutoDock or Schrödinger) can model ligand-receptor binding by analyzing the compound’s benzodioxin and benzodiazol moieties. Density functional theory (DFT) calculations assess electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity in biological systems .
Q. What experimental strategies resolve contradictions in biological activity data (e.g., inconsistent IC₅₀ values across studies)?
- Methodological Answer :
- Step 1 : Validate assay conditions (e.g., pH, temperature, and solvent compatibility) to rule out experimental artifacts.
- Step 2 : Use orthogonal assays (e.g., fluorescence polarization vs. surface plasmon resonance) to confirm binding affinity.
- Step 3 : Apply statistical design of experiments (DoE) to identify confounding variables (e.g., cell-line variability or compound aggregation) .
Q. How can the compound’s metabolic stability be evaluated in preclinical studies?
- Methodological Answer :
- In vitro : Microsomal incubation (human/rat liver microsomes) with LC-MS/MS to quantify parent compound degradation and metabolite formation.
- In silico : Use ADMET prediction tools (e.g., SwissADME) to assess metabolic hotspots (e.g., piperazine N-methylation or benzodioxin oxidation) .
Q. What advanced spectroscopic methods elucidate the compound’s solid-state behavior (e.g., polymorphism)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
